N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide” is a chemical compound with the molecular formula C22H24N2O3 and a molecular weight of 364.445. It is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine linkage .
Synthesis Analysis
The synthesis of this compound involves the creation of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was performed under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and acts as a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction was assisted by ultrasound, which helped achieve good yields .Scientific Research Applications
Anticancer Potential
A study by Al-Sanea et al. (2020) focused on synthesizing various compounds, including those with a structure similar to N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide, to identify potential anticancer agents. They tested these compounds on 60 cancer cell lines, with one showing notable cancer cell growth inhibition against eight cancer cell lines, indicating potential anticancer applications (Al-Sanea et al., 2020).
Antimicrobial Activity
Fahim and Ismael (2019) explored the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which are structurally related to the compound . They found that these compounds displayed good antimicrobial activity, suggesting potential applications in combating microbial infections (Fahim & Ismael, 2019).
Structural Analysis and Conformation
The structural and conformational analysis of benzylacetamide derivatives, closely related to this compound, was conducted by Soares-Sobrinho et al. (2018). Understanding the conformation of these compounds can be crucial in determining their potential applications in various scientific research areas (Soares-Sobrinho et al., 2018).
Antibacterial Agents with Reduced Side Effects
Reck et al. (2005) found that certain 1,2,3-triazoles, which can be structurally compared to the acetamide functionality in oxazolidinones, have potential as antibacterial agents with reduced side effects. This research points towards the possible use of similar compounds in developing safer antibacterial medications (Reck et al., 2005).
Synthesis and Biological Activity of Related Compounds
Studies on the synthesis and biological activity of compounds with structures analogous to this compound, such as those by Singh et al. (2010) and Petrie et al. (1985), have expanded the understanding of these compounds' potential applications in medicinal chemistry (Singh et al., 2010); (Petrie et al., 1985).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-27-21-13-20(15-6-9-17(26-4)10-7-15)24-19-11-8-16(12-18(19)21)23-22(25)14(2)3/h6-14H,5H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAIPPDTWHFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.